Mesotrione
Overview
Description
Mesotrione is a selective herbicide primarily used in maize crops. It is a synthetic compound inspired by leptospermone, a natural substance found in the bottlebrush tree (Callistemon citrinus) . This compound inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the synthesis of carotenoids in plants . This inhibition leads to the bleaching of plant tissues, effectively controlling a wide range of broadleaf weeds and some annual grass weeds .
Preparation Methods
Mesotrione is synthesized through a series of chemical reactions involving 1,3-cyclohexanedione and 2-nitro-4-methylsulfonyl benzoyl chloride . The process begins with the esterification of 1,3-cyclohexanedione with 2-nitro-4-methylsulfonyl benzoyl chloride in the presence of an alkaline reagent such as triethylamine . This reaction forms an enol ester, which is then rearranged using acetone cyanohydrin as a catalyst to produce this compound . Industrial production methods have optimized these reactions to achieve high yields and purity, with continuous flow processes being developed to improve efficiency and safety .
Chemical Reactions Analysis
Mesotrione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various by-products, depending on the conditions and reagents used.
Substitution: This compound can undergo substitution reactions, particularly involving the nitro and sulfonyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions vary but often include derivatives with altered herbicidal properties .
Scientific Research Applications
Mesotrione has a wide range of applications in scientific research:
Mechanism of Action
Mesotrione exerts its herbicidal effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme is essential for the synthesis of plastoquinone and tocopherol, which are crucial for the production of carotenoids . By inhibiting HPPD, this compound disrupts the synthesis of these compounds, leading to the bleaching and death of susceptible plants . The molecular targets and pathways involved include the oxidative decarboxylation of 4-hydroxypyruvic acid to homogentisic acid .
Comparison with Similar Compounds
Mesotrione belongs to the triketone class of herbicides, which also includes compounds like sulcotrione and tembotrione . These compounds share a similar mechanism of action, inhibiting HPPD and causing bleaching in plants . this compound is unique in its high selectivity and potency, making it particularly effective against a broad spectrum of weeds . Other similar compounds include isoxaflutole and topramezone, which also inhibit HPPD but differ in their chemical structures and specific applications .
Properties
IUPAC Name |
2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO7S/c1-23(21,22)8-5-6-9(10(7-8)15(19)20)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUREKXXPHOJQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032424 | |
Record name | Mesotrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7032424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Opaque solid; [Merck Index] Solid; [MSDSonline] | |
Record name | Mesotrione | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5991 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, (g/L at 20 °C): 2.2 (pH 4.8); 15 (pH 6.9); 22 (pH 9); 0.16 (unbuffered water), Solubility in g/L at 20 °C): in acetonitrile 117.0, acetone 93.3, 1,2-dichloroethane 66.3, ethyl acetate 18.6, methanol 4.6, toluene 3.1, xylene 1.6, n-heptane <0.5 | |
Record name | MESOTRIONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7250 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000004 [mmHg], <5.69X10-3 mPa /<4.27X10-8 mm Hg)/ at 20 °C | |
Record name | Mesotrione | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5991 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | MESOTRIONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7250 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Mechanistic studies show that the toxic effects of /mesotrione/ are largely attributable to increased plasma tyrosine levels following 4-hydroxyphenyl pyruvate dioxygenase (HPPD) inhibition. Tyrosine levels are increased to a greater extent in rats (particularly males) due to differences in the activity of enzymes in the tyrosine catabolic pathway. Studies show that the mouse is more predictive of the response in humans. Human volunteer study (single oral dose) shows a NOAEL of 0.5 mg/kg bw. | |
Record name | MESOTRIONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7250 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow solid, Opaque solid | |
CAS No. |
104206-82-8 | |
Record name | Mesotrione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104206-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mesotrione [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104206828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mesotrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7032424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Cyclohexanedione, 2-[4-(methylsulfonyl)-2-nitrobenzoyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.661 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MESOTRIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48TR68G21T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MESOTRIONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7250 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
165 °C | |
Record name | MESOTRIONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7250 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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